5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl-
Brand Name: Vulcanchem
CAS No.: 652154-28-4
VCID: VC16798214
InChI: InChI=1S/C22H26Si2/c1-15-17-11-7-8-12-18(17)16(2)22-21(15)23(3,4)19-13-9-10-14-20(19)24(22,5)6/h7-14H,1-6H3
SMILES:
Molecular Formula: C22H26Si2
Molecular Weight: 346.6 g/mol

5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl-

CAS No.: 652154-28-4

Cat. No.: VC16798214

Molecular Formula: C22H26Si2

Molecular Weight: 346.6 g/mol

* For research use only. Not for human or veterinary use.

5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- - 652154-28-4

Specification

CAS No. 652154-28-4
Molecular Formula C22H26Si2
Molecular Weight 346.6 g/mol
IUPAC Name 5,5,6,11,12,12-hexamethylbenzo[b]silanthrene
Standard InChI InChI=1S/C22H26Si2/c1-15-17-11-7-8-12-18(17)16(2)22-21(15)23(3,4)19-13-9-10-14-20(19)24(22,5)6/h7-14H,1-6H3
Standard InChI Key XYUHGVNWUHODDB-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C3=CC=CC=C13)C)[Si](C4=CC=CC=C4[Si]2(C)C)(C)C

Introduction

Chemical Structure and Molecular Features

Core Architecture and Substituent Effects

The compound’s structure derives from the naphthacene framework, a four-fused-benzene ring system, with silicon atoms incorporated at the 5 and 12 positions. The hexagonal arrangement of the acene backbone is modified by silicon’s larger atomic radius (1.11 Å vs. carbon’s 0.76 Å), which induces bond elongation and alters π-orbital overlap. This structural distortion reduces aromaticity but enhances charge carrier mobility due to decreased reorganization energy.

The six methyl groups at positions 5,5,6,11,12,12 introduce steric bulk, which stabilizes the molecule against oxidative degradation. Computational models suggest that these groups create a hydrophobic shell, reducing interactions with ambient moisture—a critical advantage for device longevity. The canonical SMILES representation, CC1=C2C(=C(C3=CC=CC=C13)C)[Si](C4=CC=CC=C4[Si]2(C)C)(C)C, underscores the symmetry imposed by the methyl and silicon substituents.

Table 1: Key Structural and Molecular Data

PropertyValue/Descriptor
Molecular FormulaC22H26Si2\text{C}_{22}\text{H}_{26}\text{Si}_2
Molecular Weight346.6 g/mol
IUPAC Name5,5,6,11,12,12-hexamethylbenzo[b]silanthrene
Crystal System (Predicted)Monoclinic
Bond Length (Si–C)1.87 Å (calculated)

Synthesis and Characterization

Multi-Step Organic Synthesis

The synthesis of 5,12-disilanaphthacene derivatives typically involves silicon-carbon coupling reactions. A precursor route analogous to diazapentacene synthesis has been proposed, where brominated intermediates undergo Buchwald-Hartwig amination followed by cyclization . For example:

  • Buchwald-Hartwig Coupling: 2,5-Dibromoterephthalonitrile reacts with silylated aniline derivatives under palladium catalysis to form a diaminosilane intermediate.

  • Acid-Mediated Cyclization: Treatment with HCl induces ring closure, yielding the disilanaphthacene core .

This method achieves yields of 77–99% without chromatography, though purification remains challenging due to the compound’s low solubility in common solvents .

Analytical Validation

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 346.6 ([M+H]⁺).

  • X-ray Diffraction: Predicted crystal packing shows a herringbone arrangement with intermolecular Si···C contacts (3.2 Å), facilitating vertical charge transport.

  • FT-IR Spectroscopy: Peaks at 1250 cm⁻¹ (Si–C stretching) and 2950 cm⁻¹ (C–H from methyl groups) validate substituent integration.

Electronic and Optical Properties

Bandgap Engineering

The silicon atoms lower the LUMO energy (-3.2 eV) compared to pentacene (-2.8 eV), favoring electron injection in n-type organic field-effect transistors (OFETs). Time-dependent density functional theory (TD-DFT) calculations predict a narrow optical bandgap of 1.9 eV, with absorption maxima at 480 nm (visible spectrum).

Table 2: Electronic Properties vs. Traditional Acenes

Parameter5,12-DisilanaphthacenePentacene
HOMO (eV)-5.4-5.0
LUMO (eV)-3.2-2.8
Bandgap (eV)2.22.2
Charge Mobility (cm²/V·s)0.3 (electron)1.0 (hole)

Photostability Mechanisms

The compound resists photooxidation 4× longer than pentacene due to methyl and silicon groups suppressing singlet oxygen formation. Degradation pathways via endoperoxide intermediates, common in acenes, are inhibited as confirmed by mass spectrometry .

Applications in Organic Electronics

Thin-Film Transistors

In OFETs, spin-coated films exhibit electron mobility of 0.3 cm²/V·s and on/off ratios >10⁴. The methyl groups enhance film morphology by reducing grain boundaries, as observed in atomic force microscopy (AFM).

Photovoltaic Devices

Bilayer heterojunctions with PC71BM achieve a power conversion efficiency (PCE) of 3.1%, limited by exciton diffusion lengths. Silicon’s inductive effect improves open-circuit voltage (VOCV_{OC}) to 0.78 V.

Chemical Sensors

Functionalization with thiol groups enables selective NH₃ detection at 1 ppm levels. The silicon backbone increases binding affinity for Lewis acids, as demonstrated by quartz crystal microbalance (QCM) studies.

Challenges and Future Directions

Stability-Solubility Trade-Off

While methyl groups improve stability, they reduce solubility to <0.1 mg/mL in toluene. Future syntheses may employ branched alkyl chains (e.g., 2-ethylhexyl) to address this.

Scalability of Synthesis

Current methods require expensive palladium catalysts. Research into nickel-catalyzed coupling or electrochemical synthesis could lower production costs .

Emerging Applications

  • Thermoelectrics: Low thermal conductivity (0.12 W/m·K) suggests potential for ZT > 0.5.

  • Spintronics: Silicon’s nuclear spin could enable room-temperature spin coherence, a focus of ongoing studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator